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molecular formula C11H20O5 B8436068 Acetic Acid, 7-acetoxy-4-hydroxy-heptyl Ester

Acetic Acid, 7-acetoxy-4-hydroxy-heptyl Ester

Cat. No. B8436068
M. Wt: 232.27 g/mol
InChI Key: OWQDNPFBTYTMEH-UHFFFAOYSA-N
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Patent
US06667320B2

Procedure details

To a solution of heptane-1,4,7-triol (162 mg, 1.09 mmol) in pyridine (4 ml) was added acetic anhydrous (216 mg, 2.28 mmol) at 0° C. The resulting mixture was allowed to stir for 4 hours at 0° C. and then diluted with ethyl acetate (100 ml). The organic solution was washed with sat. NaHCO3, brine and dried over Na2SO4. Evaporation of the solvent and purification of the residue by column chromatography on silica gel, using 30% ethyl acetate in hexanes, gave the title compound (120 mg, 50%) as a colorless oil.
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH2:2][CH2:3][CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][OH:8].[CH3:11][C:12](OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=[O:13].[C:35](OCC)(=[O:37])[CH3:36]>N1C=CC=CC=1>[C:12]([O:10][CH2:1][CH2:2][CH2:3][CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][O:8][C:35](=[O:37])[CH3:36])(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
162 mg
Type
reactant
Smiles
C(CCC(CCCO)O)O
Name
Quantity
216 mg
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 4 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution was washed with sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and purification of the residue by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OCCCC(CCCOC(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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